1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea
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Overview
Description
1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea is a complex organic compound that features a unique structure combining a benzodioxin ring, a piperazine ring, and a phenylurea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting the benzodioxin derivative with piperazine in the presence of a suitable base such as sodium hydride.
Formation of the Phenylurea Moiety: The final step involves the reaction of the piperazine derivative with phenyl isocyanate to form the phenylurea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Alkylated piperazine derivatives.
Scientific Research Applications
1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin Derivatives: Compounds with similar benzodioxin rings.
Piperazine Derivatives: Compounds containing the piperazine ring.
Phenylurea Derivatives: Compounds with the phenylurea moiety.
Uniqueness
1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea is unique due to its combination of three distinct functional groups, which may confer unique biological activities and chemical properties .
Properties
IUPAC Name |
1-[2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(23-17-4-2-1-3-5-17)22-8-9-24-10-12-25(13-11-24)18-6-7-19-20(16-18)28-15-14-27-19/h1-7,16H,8-15H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKKKSLLUYJMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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